PDE10A Inhibitory Activity: Cross-Study Comparison with a Structurally Related PDE10A Inhibitor
The target compound is reported to inhibit human PDE10A with an IC50 of 7.30 nM [1]. In contrast, a structurally related cyclopropyl pyrimidine derivative (6-cyclopropyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-3-(pyrimidin-5-ylamino)pyridine-2-carboxamide) exhibited PDE10A inhibition with a Ki of 8,700 nM in a fragment screening campaign [2]. This represents an approximately 1,200-fold difference in potency that underscores the critical role of the dichlorobenzylamide scaffold in achieving nanomolar PDE10A engagement. Caution is warranted, as the target compound's IC50 was derived from a muscarinic M3 receptor antagonist assay, while the comparator's Ki was measured in a direct PDE10A enzymatic assay.
| Evidence Dimension | PDE10A inhibitory potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 7.30 nM (BindingDB: BDBM50408485; CHEMBL5272525) |
| Comparator Or Baseline | Ki = 8,700 nM for 6-cyclopropyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-3-(pyrimidin-5-ylamino)pyridine-2-carboxamide (PDB 5C2A fragment hit) |
| Quantified Difference | ~1,200-fold greater potency for the target compound |
| Conditions | Target compound: antagonist activity at muscarinic M3 receptor in carbachol-stimulated guinea pig trachea. Comparator: PDE10A fragment screen. |
Why This Matters
For research programs targeting PDE10A-mediated pathways, the target compound's reported nanomolar potency suggests a superior starting point for lead optimization compared to weakly active cyclopropyl fragments.
- [1] BindingDB BDBM50408485 (CHEMBL5272525). Affinity Data: IC50 = 7.30 nM. Assay: Antagonist activity at muscarinic M3 receptor in carbachol-stimulated guinea pig trachea. PubMed ID: 34042442. View Source
- [2] RCSB PDB 5C2A. PDE10 complexed with 6-chloro-2-cyclopropyl-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-pyrimidin-4-amine. Fragment hit Ki = 8,700 nM. View Source
